molecular formula C10H13ClFNO2S B2658146 (S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride CAS No. 1354010-06-2

(S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride

Cat. No.: B2658146
CAS No.: 1354010-06-2
M. Wt: 265.73
InChI Key: VNXKZKSKSUQPNT-PPHPATTJSA-N
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Description

(S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H13ClFNO2S and its molecular weight is 265.73. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Organic Synthesis

Fluorous (S) pyrrolidine sulfonamide, a related compound, serves as an efficient promoter for highly enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes on water. Its notable feature is the ability to be recovered and reused without significant loss of catalytic activity and stereoselectivity (Zu et al., 2008).

Drug Discovery and Development

In the context of drug discovery, phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives were identified as selective, orally active RORγt inverse agonists. These compounds were optimized for high selectivity and desirable pharmacokinetic properties, demonstrating dose-dependent inhibition of IL-17 production in mouse models (Duan et al., 2019).

Materials Science

Novel soluble fluorinated polyamides containing pyridine and sulfone moieties were synthesized for potential applications in high-performance materials. These polymers exhibited excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications (Liu et al., 2013).

Chemical Synthesis Techniques

Sulfonated tetrahydropyridine derivatives were efficiently synthesized via a radical reaction, showcasing the versatility of sulfonated pyrrolidine in chemical synthesis. This method provides access to sulfonated tetrahydropyridine derivatives in moderate to good yields without the need for catalysts or additives (An & Wu, 2017).

Heterocyclic Chemistry

A pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized through click chemistry, acting as a selective ratiometric and colorimetric chemosensor for Al(3+), highlighting the compound's potential in sensor technology (Maity & Govindaraju, 2010).

Properties

IUPAC Name

(3S)-3-(4-fluorophenyl)sulfonylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXKZKSKSUQPNT-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1S(=O)(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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